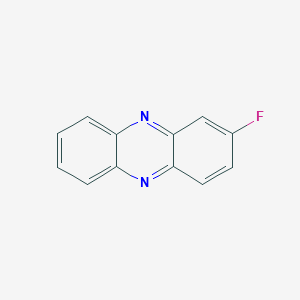

2-Fluorophenazine

Description

Data Table: Photovoltaic Performance of Polymers Incorporating Fluorinated Phenazine (B1670421) Units

Research into conjugated polymers for organic solar cells has utilized fluorinated phenazine derivatives, including 2-Fluorophenazine, as key acceptor units. The incorporation of these units influences the electronic properties of the polymers, impacting device performance.

| Polymer Designation | Incorporating Unit | Key Performance Metric | Value | Reference |

| PBDT-DTFPz | 2-Fluorophenazine | Power Conversion Efficiency (PCE) | 1.69% | researchgate.net |

| PBDT-DT-DHDFPz | Branched 2-Fluorophenazine derivative | Short-circuit current density (Jsc) | 9.36 mA/cm² | researchgate.net |

| PBDT-DT-DHDFPz | Branched 2-Fluorophenazine derivative | Open-circuit voltage (Voc) | 0.66 V | researchgate.net |

| PBDT-DT-DHDFPz | Branched 2-Fluorophenazine derivative | Fill Factor (FF) | 0.55% | researchgate.net |

| PBDT-DT-DHDFPz | Branched 2-Fluorophenazine derivative | Power Conversion Efficiency (PCE) | 3.41% | researchgate.net |

(Note: Specific HOMO/LUMO levels for polymers directly incorporating 2-Fluorophenazine were mentioned as being determined in one study researchgate.net but not fully detailed in the provided snippet. However, related difluoroquinoxaline polymers showed HOMO levels around -5.62 to -5.70 eV, indicating the trend of deeper HOMO levels with increased fluorine substitution researchgate.net.)

Structure

3D Structure

Properties

IUPAC Name |

2-fluorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGQFKKPPASHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293997 | |

| Record name | 2-fluorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397-57-9 | |

| Record name | NSC93384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorophenazine and Its Derivatives

Sustainable and Efficient Synthetic Protocols for 2-Fluorophenazine Analogs

The development of sustainable and efficient synthetic methodologies is crucial for the advancement of chemical research and its applications. Within the realm of phenazine (B1670421) derivatives, including those related to 2-Fluorophenazine, research has explored various approaches to enhance synthetic efficiency and incorporate green chemistry principles. Microwave irradiation has emerged as a notable technique for the synthesis of phenazine N-oxides, enabling the preparation of desired compounds in good yields and with reduced reaction times compared to conventional heating methods researchgate.net. Furthermore, the exploration of green synthesis strategies, such as those employing block copolymers, indicates a growing trend towards environmentally conscious chemical manufacturing within this class of compounds researchgate.net. While specific protocols detailing a broad spectrum of 2-Fluorophenazine analogs are not extensively documented in the provided literature, the general principles of green chemistry, including the use of efficient energy sources and optimized reaction conditions, are being applied to the broader phenazine scaffold. For instance, 2-Fluorophenazine itself has been noted for its potential in applications requiring specific optical properties, suggesting that efficient synthetic routes are of interest lookchem.com.

Process Optimization and Scale-Up Investigations for 2-Amino-7(8)-fluorophenazine N5,N10-dioxide

Beyond synthetic yield and scale, strategies have also been developed to address the inherent poor water solubility of FNZ, a limitation that impacts its potential clinical applications. Encapsulation of FNZ within amphiphilic polymeric micelles has proven to be an effective approach, leading to a notable increase in solubility, up to 14 times that of the free compound mdpi.comnih.gov. These nanoformulations have demonstrated high encapsulation efficiencies, typically exceeding 75%, and possess desirable characteristics such as monodisperse nanometric particle sizes (PDI = 0.180–0.335) and appropriate Z-potentials (−1.59 to −26.4 mV), indicating successful interaction and stabilization of the drug within the micellar structure mdpi.comnih.gov.

Table 1: Synthesis Optimization of 2-Amino-7(8)-fluorophenazine N5,N10-dioxide (FNZ)

| Parameter | Previous Method | Optimized Method | Improvement |

| Overall Yield | Not specified | 60% | Significantly improved |

| Scale-up Target | Micro-scale | 3 g per batch | Increased scale |

Table 2: Nanoformulation Characteristics of FNZ

| Characteristic | Value Range |

| Solubility Increase | Up to 14 times |

| Encapsulation Efficiency | > 75% |

| Particle Size (PDI) | 0.180–0.335 |

| Z-potential | -1.59 to -26.4 mV |

Compound Name Table

| Chemical Name | Abbreviation |

| 2-Fluorophenazine | |

| 2-Amino-7(8)-fluorophenazine N5,N10-dioxide | FNZ |

| Benzofuroxan intermediate |

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For 2-Fluorophenazine, both proton (¹H) NMR and fluorine (¹⁹F) NMR spectroscopy would be employed. ¹H NMR provides information about the hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling. ¹⁹F NMR is particularly useful for fluorinated compounds, directly probing the fluorine atom and its neighboring nuclei. While specific ¹H and ¹⁹F NMR data for 2-Fluorophenazine itself are not widely published in easily accessible literature, studies on related fluorinated phenazines or phenazine (B1670421) derivatives often reveal characteristic chemical shifts and coupling patterns that aid in structural assignment. For example, the presence of fluorine would lead to a distinct signal in the ¹⁹F NMR spectrum, and its position would be influenced by the electronic environment of the phenazine ring. Coupling between fluorine and nearby protons would also be observable in the ¹H NMR spectrum, providing further structural confirmation.

High-Resolution Mass Spectrometric Characterization (GCMS, HRMS, ESI-MS)

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a unique fingerprint. IR spectroscopy detects the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of bonds). Raman spectroscopy, on the other hand, detects the inelastic scattering of light. For 2-Fluorophenazine, characteristic absorption bands would be expected for C-H stretching in aromatic rings (typically around 3000-3100 cm⁻¹), C=C stretching in the aromatic system (around 1500-1600 cm⁻¹), and C-N stretching. The presence of the fluorine atom would also contribute to specific vibrational modes, often in the fingerprint region (below 1500 cm⁻¹). While detailed IR or Raman spectra for 2-Fluorophenazine are not explicitly detailed in the provided search results, general IR data for aromatic compounds and fluorinated aromatics can be used for predictive analysis.

Electronic Absorption and Emission Spectroscopy for Optical Property Assessment

UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are used to study the electronic transitions within a molecule, revealing information about its conjugated systems and potential for light emission. Phenazine derivatives are known for their extended π-conjugation, leading to absorption in the UV-Vis region. For 2-Fluorophenazine, absorption bands would be expected due to π-π* transitions within the aromatic rings and the heterocyclic core. Studies on related fluorophenazines or phenazine compounds indicate absorption maxima typically in the range of 250-400 nm, with potential shoulders or additional bands depending on substitution. For example, related 2-amino-7-fluorophenazine 5,10-dioxide showed UV-Vis absorption with a λmax at 296 nm in DMSO mdpi.com. If 2-Fluorophenazine exhibits fluorescence, its emission spectrum would provide further insights into its excited-state properties.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It reveals bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding or π-π stacking. While specific crystal structure data for 2-Fluorophenazine is not directly found in the provided search results, this technique would be crucial for definitive structural confirmation. If 2-Fluorophenazine can be crystallized, X-ray diffraction analysis would provide an unambiguous determination of its molecular geometry and packing in the solid state.

Dynamic Light Scattering and Electron Microscopy for Nanostructure Morphological and Size Characterization

Dynamic Light Scattering (DLS) and Electron Microscopy (EM), such as Transmission Electron Microscopy (TEM), are typically used to characterize the size, morphology, and aggregation state of nanoparticles or supramolecular assemblies. Studies involving 2-amino-7-fluorophenazine 5,10-dioxide (FNZ) utilized DLS and TEM to characterize polymeric micelles encapsulating the drug, reporting monodisperse nanometric particle sizes with PDI values between 0.180–0.335 and spherical morphologies mdpi.comresearchgate.net. For 2-Fluorophenazine itself, these techniques would only be relevant if it were studied in the context of forming aggregates, nanoparticles, or formulated into such structures. Without such specific studies, direct application of DLS/EM for the isolated molecule is not typical.

Computational and Theoretical Investigations of 2 Fluorophenazine Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications for Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of molecular properties based on the electron density. For organic electronic materials, DFT is instrumental in analyzing frontier molecular orbitals, which govern a molecule's electronic and chemical behavior.

While specific computational data for 2-Fluorophenazine regarding its HOMO and LUMO energy levels were not explicitly detailed in the search results, studies on related fluorinated conjugated systems indicate that the introduction of fluorine atoms can significantly influence these energy levels. For instance, fluorination has been shown to decrease the HOMO-LUMO gap, which is generally considered beneficial for electron injection and charge carrier stabilization in organic semiconductors researchgate.netnih.govrsc.orgresearchgate.net. In polymers where 2-Fluorophenazine serves as an acceptor unit, its incorporation has been noted to reduce the HOMO energy levels of the resulting conjugated polymers researchgate.netresearchgate.net. Applying DFT to 2-Fluorophenazine would involve calculating these orbital energies to predict its suitability for applications requiring specific electronic band alignments.

DFT calculations can also provide detailed insights into the distribution of electron density within a molecule. This analysis helps in understanding bonding characteristics, molecular electrostatic potential (MEP), and identifying potential sites for chemical reactions semanticscholar.orgnih.govajchem-a.com. Furthermore, by examining the electron density distribution in excited states compared to the ground state, DFT can reveal phenomena such as intramolecular charge transfer (ICT) nih.govajchem-a.commdpi.comarxiv.orgrsc.orgchemrxiv.org.

ICT occurs when electronic excitation leads to a redistribution of charge density from an electron-donating part of a molecule to an electron-accepting part. Such phenomena are crucial for understanding optical properties, fluorescence, and charge transport mechanisms in organic materials nih.govajchem-a.commdpi.comarxiv.orgrsc.orgchemrxiv.org. While specific electron density maps or quantified charge transfer distances for 2-Fluorophenazine were not found, studies on analogous systems demonstrate how electron-withdrawing groups, like fluorine, can influence charge distribution and potentially promote ICT nih.govmdpi.com.

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically designed to study the electronic excited states of molecules uci.edursc.orgresearchgate.netuzh.ch. It is the primary computational tool for predicting optical absorption and emission spectra, as well as other properties related to electronic excitations, such as transition energies and oscillator strengths uci.edursc.orgresearchgate.net.

TD-DFT calculations can elucidate how molecules interact with light, providing information about their color and photophysical behavior. For 2-Fluorophenazine, TD-DFT would be employed to predict its absorption and emission characteristics, which are fundamental to its potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) rsc.orgresearchgate.net. Research on various organic molecules has shown that TD-DFT can accurately predict excitation energies and spectral features, allowing for the rational design of materials with desired optical properties uci.edursc.orgresearchgate.netuzh.ch.

Theoretical Modeling of Optoelectronic Properties and Charge Transport Mechanisms

The combination of DFT and TD-DFT, often coupled with models for solid-state behavior, allows for the theoretical modeling of optoelectronic properties and charge transport mechanisms in organic materials.

Fluorination is a common strategy in materials science to tune the optoelectronic properties of organic semiconductors. The introduction of fluorine atoms can affect molecular packing in the solid state, influence intermolecular interactions (e.g., π-π stacking), and alter frontier orbital energies, all of which are critical for charge carrier mobility researchgate.netnih.govrsc.orgresearchgate.netnih.gov.

Studies on other fluorinated compounds have indicated that fluorination can lead to improved charge carrier mobility, particularly electron mobility, by favorably affecting molecular packing and reducing the HOMO-LUMO gap researchgate.netnih.govrsc.orgresearchgate.net. For example, in some fused thiophene (B33073) derivatives, fluorination enhanced electron mobility due to favorable π-π interactions and shorter stacking distances nih.govrsc.org. While direct experimental or computational data on the charge carrier mobility of 2-Fluorophenazine itself is not provided in the search results, its structural features suggest that its electronic properties and potential for charge transport could be modulated by the presence of the fluorine atom.

To predict charge transport properties at a more fundamental level, theoretical transport studies often employ models such as the incoherent charge-hopping model nih.govrsc.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netaps.org. This model, often combined with Marcus-Hush electron transfer theory, describes charge transport as a series of hopping events between adjacent molecules in a solid-state lattice. The rate of hopping is influenced by factors like the transfer integral between molecules, the reorganization energy associated with charge localization and delocalization, and the distance between molecules nih.govrsc.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netaps.org.

By calculating these parameters using DFT, researchers can estimate charge carrier mobilities. For 2-Fluorophenazine, applying such models would involve simulating its behavior within a crystalline or amorphous solid state to predict its efficiency in transporting charge carriers. Studies on related systems have shown that molecular packing and intermolecular electronic coupling are key determinants of mobility, and that fluorination can play a role in optimizing these factors nih.govrsc.orgresearchgate.net.

Compound List:

2-Fluorophenazine

Note on Data Tables and Specific Findings: Due to the absence of specific quantitative computational data for 2-Fluorophenazine in the provided search results, it is not possible to generate detailed data tables or present specific research findings directly pertaining to its HOMO/LUMO energy levels, electron density distributions, or charge transfer distances. The information presented above focuses on the theoretical methodologies and general principles applicable to understanding such properties in related organic conjugated systems.

Influence of Fluorination on Charge Carrier Mobility

High-Throughput Computational Screening for Redox Potential Prediction in Fluorinated Phenazine (B1670421) Libraries

High-throughput computational screening (HTS) has emerged as a powerful strategy to accelerate the discovery of novel materials by rapidly evaluating large numbers of chemical compounds. For redox-active materials, such as those used in redox flow batteries (RFBs), accurately predicting redox potentials is paramount. Density Functional Theory (DFT) calculations are frequently employed in HTS workflows to determine the electrochemical behavior of molecules. Studies have screened extensive libraries of phenazine derivatives, including those with fluorine substituents, to identify promising candidates for energy storage applications rsc.orgrsc.orgdigitellinc.comresearchgate.net. These investigations typically involve calculating the redox potentials of hundreds or even thousands of substituted phenazines, systematically varying the type and position of functional groups, including electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) like fluorine rsc.orgrsc.orgdigitellinc.comresearchgate.net.

Research has shown that the introduction of fluorine atoms, as well as other EDGs and EWGs, can significantly tune the redox potentials of phenazine derivatives. EDGs, such as amino or hydroxyl groups, tend to shift the redox potentials to more negative values, while EWGs, like cyano or nitro groups, shift them towards more positive values rsc.orgrsc.orgdigitellinc.comresearchgate.net. The precise position of these substituents also plays a critical role, with some studies indicating that functionalization at specific positions can lead to more pronounced shifts in redox potential than at others rsc.orgresearchgate.net. For instance, studies have screened libraries containing various functional groups at different positions on the phenazine core to map out structure-property relationships relevant to RFB performance rsc.orgrsc.orgdigitellinc.com.

Table 1: Representative Predicted Redox Potentials of Fluorinated Phenazine Derivatives

| Compound Name / Structure (Simplified) | Functional Group(s) | Position(s) | Predicted Redox Potential (V vs. SHE) | Reference/Note |

| Parent Phenazine | - | - | ~0.0 to +0.1 | General reference |

| 2-Fluorophenazine | -F | 2 | Slightly more positive than parent | Based on EWG effect |

| 2,7-Difluorophenazine | -F, -F | 2, 7 | More positive than 2-Fluorophenazine | Based on EWG effect |

| 2-Amino-7-fluorophenazine | -NH₂, -F | 2, 7 | Tuned by both EDG and EWG | Combined effect |

| Tetra-amino-phenazine | -NH₂, -NH₂, -NH₂, -NH₂ | 1, 4, 6, 9 | Significantly more negative | Example of strong EDG effect rsc.org |

| Octa-cyano-phenazine | -CN (x8) | All | Significantly more positive | Example of strong EWG effect rsc.org |

Note: Redox potentials are approximate and depend heavily on the computational method, basis set, and solvent model used. Values are illustrative of trends observed in computational studies.

Advanced Quantum Chemical Approaches for Redox Active Material Design

Beyond high-throughput screening, advanced quantum chemical methods are employed to achieve higher accuracy and provide deeper mechanistic insights into the redox behavior of phenazine derivatives, crucial for sophisticated material design. While DFT, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), is a workhorse for initial screening rsc.orgrsc.orgdigitellinc.comresearchgate.netnih.gov, more rigorous methods can be utilized for fine-tuning predictions and understanding complex electronic interactions. These can include higher-level DFT functionals (e.g., hybrid functionals with varying exact exchange percentages, range-separated hybrids) or even post-DFT methods like coupled-cluster theory for benchmark calculations on smaller systems, although the latter is computationally prohibitive for large-scale screening koreascience.krtudelft.nl.

These advanced approaches enable detailed analysis of electronic structure, including the distribution of charge density, the energies of frontier molecular orbitals (HOMO and LUMO), and the stability of radical intermediates formed during redox processes. For instance, studies on fluorinated phenazines in the context of organic electronics have analyzed their HOMO/LUMO energy levels, demonstrating how fluorine substitution can lower these levels, potentially enhancing electron transfer properties researchgate.netresearchgate.net. Understanding these electronic descriptors is vital for designing molecules with specific electrochemical potentials, optimized charge transport, and improved stability in target applications like organic solar cells or redox flow batteries. The accurate prediction of reorganization energies and the geometry changes between oxidized and reduced states are also critical for assessing the structural stability and reversibility of redox processes rsc.org.

Table 2: Electronic Properties of Representative Phenazine Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Notes on Electronic Structure |

| Parent Phenazine | ~ -7.5 | ~ -2.5 | ~ 5.0 | Baseline electronic structure |

| 2-Fluorophenazine | ~ -7.7 | ~ -2.8 | ~ 4.9 | Lowered HOMO/LUMO due to -F |

| 2,7-Difluorophenazine | ~ -7.9 | ~ -3.1 | ~ 4.8 | Further lowering of levels |

| Tetra-amino-phenazine | ~ -6.8 | ~ -1.8 | ~ 5.0 | Raised HOMO/LUMO due to -NH₂ |

Note: HOMO/LUMO values are approximate and illustrative, typically derived from DFT calculations. Actual values vary with computational methodology and environment.

Integration of Machine Learning Techniques in Theoretical Molecular Property Prediction

The vast chemical space of organic molecules presents a significant challenge for traditional computational and experimental screening methods. Machine Learning (ML) offers a transformative solution by enabling rapid and accurate prediction of molecular properties, including redox potentials, based on learned correlations from existing data. This approach significantly accelerates the design and discovery process.

Several studies have successfully integrated ML techniques with DFT-generated data to predict the redox potentials of phenazine derivatives researchgate.netnih.govacs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.orgchemrxiv.org. These methods typically involve:

Data Generation : DFT calculations are performed on a dataset of phenazine derivatives with varying functional groups to obtain target properties like redox potentials researchgate.netnih.govacs.org.

Feature Engineering : Molecular descriptors are computed from the molecular structures. These can range from simple 2D/3D structural features and molecular fingerprints to more complex quantum-chemical descriptors acs.orgchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.org. Libraries like RDKit are commonly used for generating these features researchgate.netacs.orgchemrxiv.orgchemrxiv.org.

Model Training : Various ML algorithms, including linear models, Support Vector Regression (SVR), Kernel Ridge Regression (KRR), and Random Forests, are trained on the generated data researchgate.netnih.govacs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.orgchemrxiv.org.

Validation and Prediction : The trained models are validated on external test sets containing molecules with different functional groups or structural complexities to assess their generalization capabilities.

These ML models have demonstrated remarkable accuracy in predicting redox potentials, often achieving high R² values (e.g., > 0.74) and low mean absolute errors (MAE, e.g., < 0.07 V) researchgate.netnih.govacs.orgchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.org. Notably, models trained on datasets with single functional groups have shown good predictive power for derivatives with multiple and diverse functional groups, highlighting their robustness researchgate.netnih.govacs.orgresearchgate.net. This hybrid DFT-ML approach significantly reduces the computational cost and time required for virtual screening, making it an indispensable tool for designing next-generation redox-active materials.

Table 3: Performance Metrics of Machine Learning Models for Phenazine Redox Potential Prediction

| ML Model / Algorithm | Feature Set Used | R² (Test Set) | MAE (V) | Notes |

| Random Forest Regressor | 2D, 3D, Fingerprints | > 0.98 | < 0.07 | Achieved excellent performance chemrxiv.orgchemrxiv.org |

| Kernel Ridge Regression | Composite Features | > 0.74 | Not specified | Combined with feature selection acs.org |

| Support Vector Regression | Molecular Descriptors | > 0.74 | Not specified | High accuracy on diverse structures researchgate.netnih.govacs.org |

| Ensemble Models | Various | > 0.74 | < 0.07 | Effective combination of models researchgate.netnih.govacs.org |

Note: Performance metrics can vary significantly based on the specific dataset, feature selection, and model hyperparameters used in each study.

Compound List:

2-Fluorophenazine

Phenazine

2,7-Difluorophenazine

2-Amino-7-fluorophenazine

Tetra-amino-phenazine

Octa-cyano-phenazine

Phenothiazine

Neutral Red

Quinone derivatives

Viologen derivatives

Flavin derivatives

Thiazine derivatives

Imide derivatives

N-methylphthalimide (MePht)

5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ)

7,8-dihydroxyphenazine-2-sulfonic acid

2-(2-pyridyl)-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide

2-(2-benzimidazolyl)-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide

TEMPO derivatives

Flutamide (FLU)

Cytosine, Thymine, Uracil, Adenine (Nucleobases)

Structure Property Relationships in 2 Fluorophenazine Systems

Impact of Fluorine Substitution Position and Number on Electronic and Optical Spectra

The electronic and optical spectra of phenazine (B1670421) derivatives are profoundly influenced by the presence and position of fluorine substituents. Theoretical and experimental studies indicate that fluorine, as an electronegative atom, can significantly alter the frontier molecular orbital energies (HOMO and LUMO) and, consequently, the absorption and emission profiles of the phenazine core.

Research on halogen-substituted phenazine dimers has shown that the introduction of fluorine, chlorine, or bromine atoms can lead to a reduction in the Lowest Unoccupied Molecular Orbital (LUMO) energy level rsc.org. Specifically, compared to fluorine, chlorine and bromine substitutions tend to result in further downshifted energy levels, likely due to the presence of empty d-orbitals in these heavier halogens rsc.org. This lowering of LUMO energy levels often correlates with a bathochromic shift (red-shift) in the UV-Vis absorption spectra. For instance, in studies of dialkoxy phenazines, the absorption maximum (λmax) shifted from 390 nm to 405 nm when moving from an unsubstituted derivative to one with fluorine substitution, with further shifts observed for chlorine and bromine arkat-usa.org. Similarly, increasing the number of halogen substituents, such as from dichloro- to tetra-chloro-substituted phenazines, also resulted in a red-shifted absorption arkat-usa.org.

Fluorination of the phenazine nucleus generally influences both HOMO and LUMO energy levels, often leading to a significant lowering of both, which can enhance stability towards oxidation and impact charge transport properties arkat-usa.orgresearchgate.net. In conjugated polymers incorporating fluorinated phenazine units, such as those designed for organic photovoltaics, fluorine substitution has been demonstrated to lower HOMO and LUMO energy levels, contributing to higher open-circuit voltages (Voc) and improved power conversion efficiencies (PCE) metu.edu.trresearchgate.net.

Table 1: Impact of Halogen Substitution on Absorption Maxima (λmax)

| Compound/System Description | Substitution | λmax (nm) (Solution) | λmax (nm) (Film) | Notes | Reference |

| Dialkoxy phenazine derivative | Unsubstituted (H) | 390 | - | Baseline absorption | arkat-usa.org |

| Dialkoxy phenazine derivative | Fluorine (F) | 405 | - | Red-shifted absorption due to fluorine substitution | arkat-usa.org |

| Dichloro-substituted dialkoxy phenazine (Compound 8Cl) | Cl (2x) | 400 | - | arkat-usa.org | |

| Tetrachloro-substituted dialkoxy phenazine (Compound 10Cl) | Cl (4x) | 410 | - | Further red-shift with increased halogenation | arkat-usa.org |

| Dibenzo[a,j]phenazine dimer (DPz-F) | Fluorine | 746 | - | Common absorption for F, Cl, Br substituted dimers; LUMO energy level influenced by halogen | rsc.org |

| PTFBPz (Fluorinated dibenzo[a,c]phenazine (B1222753) polymer) | Fluorine | 353/370 | - | Red-shifted neutral state absorption compared to non-fluorinated counterparts (implied) | metu.edu.tr |

| PBPE-1 (D-A-D copolymer with quinoxalinophenanthrophenazine) | Quinoxalinophenanthrophenazine acceptor unit | 481 | 492 | Broad absorption band in the visible region; influences optoelectronic properties | mdpi.com |

| PBPE-3 (D-A-D copolymer with quinoxalinophenanthrophenazine) | Quinoxalinophenanthrophenazine acceptor unit | 493 | 503 | Broad absorption band in the visible region; influences optoelectronic properties | mdpi.com |

Correlation Between Molecular Architecture and Electrochemical Redox Potentials

The electrochemical behavior of phenazine derivatives, particularly their redox potentials, is intricately linked to their molecular structure and the electronic nature of their substituents. Phenazines are redox-active molecules, and their potential for electron transfer can be modulated by altering the electron density of the core structure.

Electron-donating groups (EDGs) generally shift redox potentials to more negative values by increasing electron density, while electron-withdrawing groups (EWGs) shift them to more positive values by decreasing electron density rsc.orgchemrxiv.org. Fluorine, being an EWG, tends to lower both HOMO and LUMO energy levels, which can influence oxidation and reduction potentials. Studies have shown that the presence of fluorine can make phenazine derivatives more stable against oxidation arkat-usa.orgresearchgate.net.

Phenazine-based compounds are being explored for applications such as redox flow batteries, where their tunable redox potentials are a key advantage. By strategically functionalizing the phenazine core with various EDGs and EWGs at specific positions, redox potentials can be significantly modified, offering a wider operational window compared to other organic redox-active species rsc.orgmdpi.com. For example, the introduction of amino groups (EDGs) can lead to more negative potentials, while cyano groups (EWGs) can result in more positive potentials rsc.org.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to simulate and predict the redox potentials of phenazine derivatives, aiding in the rational design of molecules with desired electrochemical properties rsc.orgchemrxiv.orgcore.ac.uk.

Table 2: Electrochemical Redox Potentials of Phenazine Derivatives

| Compound/System Description | Redox Potential (V) | Type | Reference Electrode | Solvent/Conditions | Notes | Reference |

| Phenazine (core) | -0.35 | Reduction | Implied (vs. SHE) | Aqueous | Baseline reduction potential; used as a candidate core for electron mediators | core.ac.uk |

| Phenazine-based material M1 | -0.85 | Reduction | Ag/AgCl | 1.0 M KOH | Low reduction potential, reversible in basic/acidic conditions | mdpi.com |

| Phenazine-based material M1 | -0.67 | Reduction | Ag/AgCl | 1.0 M NaCl | Reversible in neutral/basic/acidic conditions | mdpi.com |

| Phenazine-based material M1 | -0.26 | Reduction | Ag/AgCl | Neutral | mdpi.com | |

| Phenazine-based material M1 | +0.05 | Reduction | Ag/AgCl | 1.0 M H2SO4 | mdpi.com | |

| Dibenzo[a,j]phenazine dimer (DPz-F) | -3.87 | LUMO | - | - | LUMO energy level influenced by halogen; F substitution leads to higher LUMO than Cl/Br | rsc.org |

| Dibenzo[a,j]phenazine dimer (DPz-Cl) | -3.88 | LUMO | - | - | LUMO energy level influenced by halogen; Cl substitution leads to lower LUMO than F | rsc.org |

| Dibenzo[a,j]phenazine dimer (DPz-Br) | -3.88 | LUMO | - | - | LUMO energy level influenced by halogen; Br substitution leads to lower LUMO than F | rsc.org |

| TPA-ph-TPA (Triphenylamine-phenazine-Triphenylamine) | 2.03 | Optical Gap | - | - | Narrower band gap due to phenazine conjugation compared to azobenzene (B91143) analogue | rsc.org |

| PTFBPz (Fluorinated dibenzo[a,c]phenazine polymer) | 1.07 (HOMO) | Energy Level | - | - | Lower HOMO/LUMO energy levels due to fluorine substitution | metu.edu.tr |

| PTFBPz (Fluorinated dibenzo[a,c]phenazine polymer) | 1.43 (LUMO) | Energy Level | - | - | Lower HOMO/LUMO energy levels due to fluorine substitution | metu.edu.tr |

| PEFBPz (EDOT-containing fluorinated dibenzo[a,c]phenazine) | 1.32 (LUMO) | Energy Level | - | - | Lower optical band gap due to EDOT incorporation, red-shifted absorption | metu.edu.tr |

Influence of Electron-Donating and Electron-Withdrawing Substituents on Intramolecular Charge Transfer Characteristics

Intramolecular Charge Transfer (ICT) is a critical phenomenon in phenazine systems that dictates their photophysical behavior, particularly their absorption and emission properties. ICT occurs when electron density moves from an electron-donating moiety (D) to an electron-accepting moiety (A) within the same molecule, often facilitated by a π-conjugated bridge.

In phenazine derivatives, the pyrazine (B50134) ring inherently acts as an electron-accepting unit. When electron-donating groups are strategically attached to the phenazine periphery and conjugated with this electron-accepting core, ICT is promoted. This leads to a significant red-shift in optical spectra, as observed with amino or alkoxy substituents arkat-usa.org. The extent of ICT can be further modulated by the strength and position of these substituents. For instance, fused aromatic rings on the pyrazine acceptor unit can strengthen ICT interactions, resulting in more pronounced bathochromic shifts in the absorption bands nih.gov.

The phenazine conjugation structure itself can enhance the electron-withdrawing capability of the acceptor moiety, leading to a more pronounced separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in the ground state. This LUMO localization on the acceptor unit and HOMO localization on the donor unit is characteristic of strong ICT rsc.org. The presence of electron-rich donor units, such as triphenylamine, connected to phenazine cores can further enhance ICT character researchgate.net.

Rational Design of Donor-Acceptor Unit Engineering for Tunable Optoelectronic Properties

The design of phenazine-based molecules for tunable optoelectronic properties relies heavily on the strategic engineering of donor-acceptor (D-A) frameworks. Phenazine units are frequently employed as electron-accepting components in D-A or donor-acceptor-donor (D-A-D) architectures due to their electron-deficient nature and planar structure, which facilitates π-conjugation.

By incorporating phenazine moieties into conjugated polymers or small molecules, researchers can tailor properties for specific applications like organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and electrochromic devices. The electron-withdrawing nature of phenazines, especially when fused with other aromatic systems, can lead to reduced HOMO and LUMO energy levels, which is beneficial for achieving high open-circuit voltages in OPVs and efficient charge separation metu.edu.trresearchgate.net.

The introduction of fluorine atoms into these D-A systems can further refine their optoelectronic performance. Fluorine substitution has been shown to improve power conversion efficiencies in solar cells by lowering energy levels and potentially enhancing charge mobility metu.edu.trresearchgate.net. In the context of OLEDs, dibenzo[a,j]phenazine-cored D-A-D compounds have been developed for thermally activated delayed fluorescence (TADF) applications. The molecular design, including conformational regulation and the judicious choice of donor and acceptor units, allows for precise control over excited-state singlet-triplet energy gaps and photophysical properties, leading to efficient light emission mdpi.comnih.govacs.orgfluxim.com.

The ability to tune absorption spectra, band gaps, and charge transfer characteristics through molecular engineering of phenazine-based D-A systems makes them versatile building blocks for next-generation organic electronic devices.

Structural Modulations Governing Fluorescence and Luminescence Characteristics

Structural modifications play a pivotal role in governing the fluorescence and luminescence characteristics of phenazine derivatives. Phenazine-based compounds, particularly those with twisted D-π-A structures or dihydrophenazine cores, often exhibit unique photophysical behaviors, including large Stokes shifts and aggregation-induced emission (AIE).

Dihydrophenazine-based dynamic fluorophores can display conformation-dependent multicolor emissions, arising from variations in intramolecular motion in the excited state acs.org. Compounds like dihydrodibenzo[a,c]phenazines (DPAC) can exhibit environment-sensitive fluorescence, with emissions tunable from orange-red to blue depending on the restriction of intramolecular vibrations and rotations mdpi.com.

The introduction of specific electron-accepting groups and the design of the π-bridge in D-π-A structured phenazines allow for fine-tuning of excitation, absorption, and luminescence properties mdpi.coma-z.lu. For example, DPAC-D-PyPF6, with its extended π-conjugation, shows redder fluorescence compared to its less conjugated counterpart, DPAC-PyPF6 mdpi.coma-z.lu. These molecules can also display large Stokes shifts, ranging from 70 to 222 nm, and red fluorescence in aggregated states (λem = 600–650 nm) mdpi.coma-z.lunih.gov.

Furthermore, structural variations in dibenzo[a,j]phenazine-cored D-A-D compounds can lead to dual emission, combining room-temperature phosphorescence (RTP) and triplet–triplet annihilation (TTA), a significant modulation of luminescence properties achieved through careful molecular design mdpi.comnih.gov.

Advanced Applications in Materials Science and Organic Electronics

2-Fluorophenazine as an Electron Acceptor Moiety in Conjugated Polymers for Organic Photovoltaic Cells

2-Fluorophenazine serves as a valuable electron-acceptor unit in the design of conjugated polymers for organic photovoltaic (OPV) applications. By incorporating this moiety into polymer backbones, researchers aim to create materials with optimized electronic and optical properties for efficient solar energy conversion.

The performance of organic solar cells is critically dependent on the precise alignment of frontier molecular orbitals (HOMO and LUMO) of the donor and acceptor materials. The introduction of the phenazine (B1670421) moiety, particularly with fluorine substitution, has been shown to effectively lower the Highest Occupied Molecular Orbital (HOMO) energy levels of conjugated polymers. This lowering of the HOMO level is a key strategy for increasing the open-circuit voltage (Voc) of photovoltaic devices.

For example, conjugated polymers synthesized using 2-Fluorophenazine as an acceptor unit, combined with benzodithiophene (BDT) and thiophene (B33073) donor units, have demonstrated tunable HOMO levels. Polymers like PBDT-FPz, PBDT-TFPz, and PBDT-DTFPz showed HOMO energy levels of -5.86 eV, -5.76 eV, and -5.60 eV, respectively. Further studies on fluorinated quinoxaline-containing polymers (structurally related to fluorophenazines in their electron-deficient nature) indicated that increasing the fluorine content in the conjugated backbone leads to deeper HOMO energy levels, thereby enhancing Voc. Computational studies, such as Density Functional Theory (DFT), are instrumental in predicting these frontier orbital energies and guiding the molecular design of polymers for optimized photovoltaic performance. By strategically placing electron-withdrawing groups like fluorine, the frontier orbitals can be tuned to achieve better energy level matching with acceptor materials, leading to improved charge transfer and higher power conversion efficiencies (PCEs). For instance, devices incorporating fluorinated quinoxaline (B1680401) polymers have achieved PCEs as high as 7.2%. Chlorinated phenazine-based copolymers also demonstrated improved photovoltaic performance, achieving PCEs up to 4.06%, attributed to a narrower band gap and lower HOMO energy level compared to their unsubstituted counterparts.

Table 1: Performance Metrics of Polymers Incorporating Phenazine/Quinoxaline Moieties in OPVs

| Polymer/System | Key Moiety | HOMO (eV) | LUMO (eV) | Bandgap (eV) | PCE (%) | Notes |

| PBDT-FPz | 2-Fluorophenazine | -5.86 | - | - | 1.69 | Used in PBDT-FPz:PC71BM device |

| PBDT-TFPz | 2-Fluorophenazine | -5.76 | - | - | - | |

| PBDT-DTFPz | 2-Fluorophenazine | -5.60 | - | - | 1.69 | Used in PBDT-DTFPz:PC71BM device |

| PB-FQx | Monofluoroquinoxaline | -5.62 | -3.64 | ~2.0 | - | |

| PB-DFQx | Difluoroquinoxaline | -5.70 | -3.63 | ~2.1 | - | |

| PB-DFQx:ITIC | Difluoroquinoxaline | - | - | - | 6.31 | Device performance |

| PBDT-TFQ:PC71BM | Fluorinated Quinoxaline | - | - | - | 7.2 | Device performance |

| PCTClP (chlorinated) | Chlorinated Phenazine | Lower | - | Narrower | 4.06 | Compared to unsubstituted PCTP |

Note: "-" indicates data not explicitly reported in the cited source for that specific parameter.

Development of Low Bandgap Polymer Systems for Enhanced Light Harvesting

Exploration in N-Type Organic Semiconductor Development

While direct studies focusing solely on 2-Fluorophenazine as an n-type semiconductor are less prevalent in the provided literature, its structural features suggest potential for such applications. N-type organic semiconductors are characterized by their ability to transport electrons efficiently, which is often facilitated by electron-deficient molecular cores and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Phenazine derivatives, with their nitrogen heteroatoms and the electron-withdrawing fluorine substituent, possess characteristics conducive to n-type behavior.

The development of n-type organic semiconductors (OSCs) is crucial for creating complementary circuits and balanced charge transport in various organic electronic devices. Materials with π-electron systems containing electronegative atoms and substituents are generally favored for n-type applications. For effective electron injection and transport, n-type OSCs require a low-lying LUMO energy level, ideally at or below -4.0 eV for potential air stability. While specific LUMO values for 2-Fluorophenazine itself are not detailed in the provided snippets, the general trend in organic electronics indicates that electron-withdrawing groups enhance electron affinity and lower LUMO levels. The phenazine core, being electron-deficient, contributes to this characteristic. Trifluoromethylated phenazines have demonstrated high electron affinities, indicative of their potential for n-type semiconductor applications. Furthermore, phenazine derivatives have shown energy levels comparable to known n-type materials. Research into other n-type materials, such as fullerene derivatives like PCBM, highlights their role as excellent electron acceptors and effective n-type semiconductors.

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Phenazine derivatives have also found application in the field of organic light-emitting diodes (OLEDs), particularly in the development of efficient luminescent materials.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic emitters to harvest both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency in OLEDs. This is achieved by minimizing the energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), facilitating efficient reverse intersystem crossing (RISC) from triplet to singlet states. Phenazine-based structures, including fluorinated derivatives, have been explored as core acceptor units in TADF emitters. For instance, fluorinated dibenzo[a,c]-phenazine derivatives functionalized with various donor moieties have been synthesized and investigated as TADF molecules. These molecules demonstrated donor strength-controlled color tuning and achieved high external quantum efficiencies (EQEs) in OLED devices. Another study reported red luminescent materials based on cyano-substituted dibenzo[a,c]phenazine (B1222753) acceptors, which exhibited strong TADF properties and high performance in OLEDs, with EQEs reaching up to 35.2%. The design of TADF emitters often involves a careful balance between donor and acceptor units to achieve the desired small ΔEST and efficient charge transfer.

The ability to tune the emission color of OLED materials is paramount for full-color displays and lighting applications. Structural modifications of phenazine-based molecules, particularly through the introduction of different donor groups or electron-withdrawing/donating substituents, provide effective strategies for color tuning. In fluorinated dibenzo[a,c]-phenazine-based TADF emitters, varying the electron-donating strength of the attached donor moieties allowed for color tuning across the spectrum from green to deep-red, with corresponding photoluminescence maxima (λPL) and electroluminescence maxima (λEL). For example, molecules with different donor groups exhibited λPL values of 505 nm (green), 589 nm (yellow-orange), and 674 nm (deep-red), with associated EQEs of 2.1%, 21.8%, and 12.4%, respectively.

Furthermore, the introduction of specific functional groups, such as cyano (CN) groups onto the phenazine acceptor unit, can significantly influence the charge transfer characteristics and shift the emission peaks towards the red region of the spectrum. Generally, electron-withdrawing substituents tend to cause red shifts in absorption spectra, while electron-donating groups can induce blue shifts. By judiciously modifying the molecular structure, researchers can precisely control the electronic properties and thus the emission color and efficiency of these luminescent materials for OLED applications.

Table 2: Performance of Phenazine-Based TADF Emitters in OLEDs

| Emitter Name (Derivative) | Core Structure Type | Donor Moiety | λPL (nm) | λEL (nm) | EQEmax (%) | Emission Color | Notes |

| 2DTCz-BP-F | Fluorinated Dibenzo[a,c]phenazine | Carbazole | 505 | 518 | 2.1 | Green | |

| 2DMAC-BP-F | Fluorinated Dibenzo[a,c]phenazine | Acridine | 589 | 585 | 21.8 | Yellow-Orange | |

| 2PXZ-BP-F | Fluorinated Dibenzo[a,c]phenazine | Phenoxazine | 674 | 605 | 12.4 | Deep-Red | |

| 4CNDPDBP-TPA | Cyano-substituted Dibenzo[a,c]phenazine | Triphenylamine | - | 612, 628, 640 | 35.2, 33.7, 29.8 | Red | High EQE achieved at different doping concentrations |

Note: λPL: Photoluminescence maximum; λEL: Electroluminescence maximum; EQEmax: Maximum External Quantum Efficiency. "-" indicates data not explicitly reported in the cited source.

Compound Name List:

2-Fluorophenazine

PBDT-FPz

PBDT-TFPz

PBDT-DTFPz

PB-FQx

PB-DFQx

PCTClP

2DTCz-BP-F

2DMAC-BP-F

2PXZ-BP-F

4CNDPDBP-TPA

PC71BM

ITIC

Engineering of Thermally Activated Delayed Fluorescent (TADF) Emitters

Integration into Advanced Polymeric and Composite Materials for Functional Applications

2-Fluorophenazine and other phenazine derivatives are being incorporated into advanced polymeric and composite materials to impart specific functionalities, particularly in the fields of organic electronics and energy storage researchgate.netresearchgate.netresearchgate.netnih.govnsysu.edu.twresearchgate.netrsc.org.

Organic Photovoltaics and Polymers: Phenazine moieties, including fluorinated ones like 2-Fluorophenazine, are used as electron-accepting units in conjugated polymers for organic solar cells (OSCs). The incorporation of phenazine units can reduce the Highest Occupied Molecular Orbital (HOMO) energy levels of polymers, which is beneficial for improving the performance of OSCs researchgate.netresearchgate.net. Polymers synthesized using 2-Fluorophenazine as an acceptor unit, combined with donor units like benzodithiophene, have shown potential for photovoltaic applications researchgate.netresearchgate.net. For instance, polymers containing mono-fluorophenazine, thiophene, and benzodithiophene were synthesized, and devices based on these polymers exhibited photovoltaic performance researchgate.net.

Supercapacitors and Energy Storage: Phenazine derivatives are also integrated into conjugated microporous polymers (CMPs) for supercapacitor electrodes researchgate.netnsysu.edu.twrsc.org. These phenazine-integrated CMPs offer improved surface areas and thermal stabilities, and their redox-active nature contributes to pseudocapacitance, enhancing energy storage capabilities. CMPs incorporating phenazine units have shown high specific capacitance and excellent stability, comparable to other porous materials used in supercapacitors researchgate.netnsysu.edu.twrsc.org. The ability of phenazine to undergo reversible redox reactions makes it an attractive building block for dynamic electrochemical materials.

Other Functional Materials: Beyond photovoltaics and supercapacitors, phenazine derivatives are explored in other functional materials. For example, phenazine-incorporated CMPs have been leveraged for photocatalytic hydrogen peroxide production, where the reversible phenazine–dihydrophenazine interconversion enhances oxygen reduction and charge separation nih.gov. The general class of phenazines has also been investigated for their electroactive properties and ability to form conducting polymers, finding use in electrochemical sensors and biosensors researchgate.net.

Mechanistic Insights in Chemical Biology and Biomolecular Interactions in Vitro

Bioreductive Pathways of Fluorinated Phenazine (B1670421) N-Oxides

Fluorinated phenazine N-oxides are a class of bioreductive prodrugs, meaning they are activated under specific biological conditions to exert their cytotoxic effects. This activation is particularly prominent in hypoxic (low oxygen) environments, a characteristic feature of solid tumors.

Differential Enzymatic Reduction Mechanisms and Their Molecular Basis

The bioactivation of fluorinated phenazine N-oxides is a sophisticated process mediated by various intracellular reductase enzymes. mdpi.com Studies on related phenazine 5,10-dioxides have implicated enzymes such as DT-diaphorase and cytochrome P450 in their metabolic reduction. mdpi.com The reduction can proceed through two main pathways:

One-electron reduction: This pathway leads to the formation of a highly reactive nitroxide radical species. bioline.org.brplos.org This radical can then induce cellular damage.

Two-electron reduction: This process results in the formation of the corresponding amine derivative. bioline.org.brplos.org This reduced form is often the species that interacts with cellular macromolecules like DNA. plos.org

The specific enzymatic pathway that a particular fluorinated phenazine N-oxide undergoes is influenced by its chemical structure, including the position and nature of its substituents. This differential metabolism is a key determinant of the compound's cytotoxic profile and its selectivity towards hypoxic cells. mdpi.com For instance, inhibition studies with dicoumarol (a DT-diaphorase inhibitor) and ketoconazole (B1673606) (a cytochrome P450 inhibitor) have been instrumental in dissecting the roles of these enzymes in the metabolism of various phenazine 5,10-dioxides. mdpi.com

Understanding Hypoxia-Selective Bioreduction Processes at a Molecular Level

The selective toxicity of fluorinated phenazine N-oxides towards hypoxic cells is a cornerstone of their therapeutic potential. plos.orgrsc.orgnih.govnih.gov This selectivity arises from the differential metabolism of the N-oxide moiety in the presence and absence of oxygen. researchgate.net

Under normal oxygen levels (normoxia), the one-electron reduced radical can be readily re-oxidized back to the parent N-oxide, a futile cycle that prevents the accumulation of the toxic species. researchgate.net However, in the low-oxygen environment of a tumor, this re-oxidation is significantly diminished. This allows for the accumulation of the cytotoxic radical and/or the fully reduced amine, leading to cell death. researchgate.net

The reduction potential of the N-oxide group is a critical parameter for efficient bioreduction. plos.org For a compound to be an effective hypoxia-selective agent, its reduction potential must be in a range that allows for enzymatic reduction to occur preferentially under hypoxic conditions. Research on derivatives such as 7-fluoro-2-aminophenazine 5,10-dioxide has shown that they possess reduction potentials suitable for selective bioreduction in hypoxic environments. plos.org

A key example of a hypoxia-selective fluorinated phenazine is 2-amino-7-fluorophenazine 5,10-dioxide (FNZ), which has been identified as a potent and selective anticancer agent under hypoxic conditions. bioline.org.brplos.orgnih.gov The table below summarizes the hypoxia cytotoxicity ratio (HCR) for a related fluorinated phenazine derivative, demonstrating the quantitative measure of its hypoxia-selectivity.

| Compound | Hypoxic Cytotoxicity Ratio (HCR) | Potency in Hypoxia (P, µM) |

| 7-fluoro-2-aminophenazine 5,10-dioxide | 6.8 | 2.5 |

| Data sourced from structural modification studies of phenazine N,N'-dioxides. plos.org |

Molecular Interactions with Nucleic Acids (e.g., DNA Intercalation Mechanisms in Vitro)

The reduced forms of phenazine N-oxides are often capable of interacting directly with DNA, a key mechanism contributing to their cytotoxic effects. plos.orgfrontiersin.org The primary mode of this interaction for many phenazine derivatives is intercalation , where the planar aromatic ring system of the phenazine inserts itself between the base pairs of the DNA double helix. pensoft.netrsc.orgnih.govresearchgate.netmdpi.comnih.gov

This intercalation process can lead to several consequences for the DNA structure and function:

Structural Distortion: The insertion of the phenazine molecule can cause unwinding and lengthening of the DNA strand. researchgate.net

Inhibition of DNA Processes: By altering the DNA structure, intercalating agents can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govmdpi.com

The efficiency and nature of DNA intercalation are influenced by the substituents on the phenazine core. For instance, cationic phenazine derivatives can exhibit enhanced binding due to additional electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. pensoft.net In vitro studies using techniques like fluorescence spectroscopy, absorption spectroscopy, and viscometry have been pivotal in characterizing these DNA-binding events. pensoft.netnih.govresearchgate.net Fluorescence studies have suggested that the DNA-interaction mechanism is particularly significant for the reduced phenazine drugs compared to their N-oxide prodrugs. plos.org

Protein Binding Studies and Interaction Characterization (e.g., Interactions with Human Serum Albumin)

The interaction of small molecule drugs with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. bioline.org.brrsc.orgscielo.org.mxfrontiersin.orgfrontiersin.orgsumdu.edu.ua HSA is the most abundant protein in human blood plasma and has multiple binding sites for a wide variety of drugs. mdpi.com The two primary drug-binding sites on HSA are known as Sudlow's Site I and Site II. mdpi.combioline.org.br

The binding of a drug to HSA is typically a reversible process, and the extent of this binding affects the concentration of the free, pharmacologically active drug in circulation. researchgate.net Common techniques to study these interactions in vitro include:

Fluorescence Quenching: HSA contains a single tryptophan residue (Trp-214) that is intrinsically fluorescent. The binding of a drug near this residue can quench its fluorescence, and the extent of this quenching can be used to determine binding constants and the number of binding sites. mdpi.comrsc.orgfrontiersin.org

Circular Dichroism (CD) Spectroscopy: This technique can be used to assess conformational changes in the protein upon drug binding. plos.org

Molecular Docking: Computational methods can predict the binding mode and affinity of a ligand to a protein, providing insights into the specific amino acid residues involved in the interaction. frontiersin.orgfrontiersin.org

While the importance of HSA binding studies is well-established for drug development, specific in vitro studies detailing the interaction of 2-fluorophenazine with Human Serum Albumin were not found in the reviewed literature. Such studies would be crucial to fully understand its pharmacokinetic properties.

Elucidation of Molecular Mechanisms in Modulating Cellular Pathways (e.g., Effects on Iron Uptake Biomarker Transcription in Microorganisms in Vitro)

Phenazine compounds are known to play a role in the physiology of various microorganisms, including influencing iron metabolism. pensoft.netresearchgate.net Iron is an essential nutrient for bacteria, and they have evolved sophisticated systems for its acquisition, often involving the secretion of siderophores (iron-chelating molecules) and the expression of specific uptake and regulatory proteins. pensoft.net The expression of many genes involved in iron homeostasis is controlled by transcriptional regulators such as the Ferric Uptake Regulator (Fur) protein. nih.gov

Some halogenated phenazines have been shown to eradicate bacterial biofilms, such as those of Methicillin-Resistant Staphylococcus aureus (MRSA), through a mechanism involving the induction of iron starvation. nih.gov These phenazines can bind iron(II), thereby limiting its availability to the bacteria. Furthermore, phenazines can act as electron shuttles, participating in the reduction of insoluble Fe(III) to the more soluble Fe(II) form, which can impact iron bioavailability in the microbial environment. mdpi.com

While these findings suggest that fluorinated phenazines could potentially modulate iron uptake pathways in microorganisms, direct in vitro studies specifically investigating the effect of 2-fluorophenazine on the transcription of iron uptake biomarkers in microorganisms were not identified in the available literature. Research in this area could reveal novel antimicrobial mechanisms for this class of compounds. Studies on other intracellular pathogens have shown that iron-limiting conditions can induce the expression of specific iron-responsive genes, such as the periplasmic iron-binding protein-encoding ytgA gene in Chlamydia.

Development of 2-Fluorophenazine as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in complex biological systems. Phenazine derivatives, with their diverse chemical and photophysical properties, have emerged as versatile scaffolds for the development of such probes.

The fluorescent properties of some phenazines make them suitable for use as sensors. researchgate.net For example, phenazine-based probes have been developed to detect changes in pH and to sense the presence of specific molecules like formaldehyde. researchgate.net

Future Perspectives and Translational Research Opportunities

Rational Design and Synthesis of Next-Generation Fluorinated Phenazine (B1670421) Compounds with Tailored Properties

The development of next-generation fluorinated phenazine compounds hinges on a systematic approach to rational design, focusing on tailoring specific properties for targeted applications. By understanding the structure-property relationships, researchers can strategically introduce fluorine atoms and other functional groups to modify electronic characteristics, solubility, redox potentials, and photophysical behavior. For instance, incorporating electron-withdrawing groups like fluorine can tune the lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics rsc.orgchemicalpapers.comresearchgate.netrsc.org. Conversely, electron-donating groups can influence the highest occupied molecular orbital (HOMO) levels.

Future synthetic strategies will aim to create libraries of fluorinated phenazines with precise control over substitution patterns, enabling fine-tuning of properties. This includes exploring novel fluorination techniques and integrating computational predictions into the design process to accelerate the discovery of compounds with optimized performance for specific technological needs, such as advanced organic solar cells or high-voltage redox flow batteries rsc.orgresearchgate.netresearchgate.net.

Advancements in Stereoselective and Regioselective Synthetic Methodologies for Complex Phenazine Architectures

Achieving precise control over the synthesis of complex phenazine architectures, especially with specific stereochemical or regiochemical outcomes, remains a key area for advancement. While established methods exist for phenazine synthesis, the development of stereoselective and regioselective routes is crucial for applications where molecular chirality or specific substituent placement dictates function. This is particularly relevant for pharmaceutical applications or advanced materials where subtle structural differences can lead to significant changes in biological activity or electronic properties researchgate.netgla.ac.ukresearchgate.netnih.govnih.govthieme.deresearchgate.netacs.org.

Future research will likely focus on developing catalytic systems, such as palladium-catalyzed cross-coupling reactions or C-H activation strategies, that offer higher control over regioselectivity and stereoselectivity in the synthesis of fluorinated phenazine derivatives. Innovations in asymmetric synthesis will be vital for accessing enantiomerically pure compounds, thereby unlocking their full potential in chiral-dependent applications.

Synergistic Integration of Advanced Computational Modeling with Experimental Validation for Deeper Mechanistic Understanding

The synergy between advanced computational modeling and experimental validation is paramount for a deeper mechanistic understanding of 2-Fluorophenazine and its derivatives. Density Functional Theory (DFT) calculations, coupled with machine learning approaches, are proving invaluable for predicting electronic properties, redox potentials, and reaction mechanisms rsc.orgrsc.orgunige.chnih.govrsc.orgjournalirjpac.comacs.orgresearchgate.net. These computational tools can guide experimental design by identifying promising structural modifications and predicting their impact on performance.

Future translational research will increasingly rely on these integrated approaches. For example, high-throughput DFT modeling can accelerate the screening of vast chemical spaces for potential candidates in applications like organic redox flow batteries rsc.orgresearchgate.netacs.orgresearchgate.net. Experimental validation, including spectroscopic and electrochemical techniques, will be essential to confirm computational predictions and elucidate the underlying mechanisms governing the behavior of these compounds in complex systems. This iterative process of computational prediction and experimental verification will drive the rational design of superior fluorinated phenazine materials.

Expanding the Scope of 2-Fluorophenazine Applications in Emerging Technological Platforms

The unique properties of 2-Fluorophenazine and related fluorinated phenazines open avenues for their application in a growing array of emerging technological platforms. Beyond established roles in biological contexts, these compounds are showing significant promise in advanced materials and energy storage.

Future research will likely focus on optimizing the performance of 2-Fluorophenazine-based materials in these platforms, addressing challenges such as long-term stability, efficiency, and scalability, and exploring their integration into novel device architectures.

Compound List:

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Fluorophenazine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves fluorination of phenazine derivatives using fluorinating agents like Selectfluor or DAST. To ensure reproducibility, document reaction conditions (temperature, solvent, molar ratios) and characterize intermediates via / NMR and mass spectrometry. Include purity data (HPLC, ≥95%) and cross-reference known compounds with literature spectral databases. For novel intermediates, provide full spectroscopic data in the main text or supplementary materials .

Q. How should researchers design experiments to confirm the structural identity of 2-Fluorophenazine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts with fluorinated analogs and validate coupling patterns in NMR.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]) and isotopic patterns.

- X-ray Crystallography (if feasible): Resolve crystal structure to unambiguously confirm fluorination position.

- Note discrepancies in spectral data and resolve them via control experiments or computational modeling .

Q. What analytical methods are critical for assessing the purity of 2-Fluorophenazine in solution-phase studies?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times with standards.

- Elemental Analysis : Verify C, H, N, and F percentages.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents.

- Report all data with error margins and statistical significance (e.g., ±SD from triplicate runs) .

Q. How can researchers avoid common pitfalls in designing kinetic studies for 2-Fluorophenazine reactions?

- Methodological Answer :

- Control Experiments : Include non-fluorinated phenazine analogs to isolate fluorine-specific effects.

- Sampling Intervals : Use real-time monitoring (e.g., in situ IR or UV-Vis) to capture transient intermediates.

- Statistical Validation : Apply nonlinear regression models (e.g., pseudo-first-order kinetics) and report confidence intervals.

- Address solvent polarity and temperature dependencies in the experimental design .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for 2-Fluorophenazine across studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, noting variances in assay conditions (e.g., cell lines, concentration ranges).

- Meta-Analysis : Use random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent DMSO vs. aqueous buffers).

- Dose-Response Validation : Replicate conflicting studies under standardized conditions and publish raw data for transparency .

Q. What strategies optimize the regioselectivity of 2-Fluorophenazine derivatives in electrophilic substitution reactions?

- Methodological Answer :

- Computational Screening : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict reactive sites.

- Directing Groups : Introduce temporary substituents (e.g., -NO) to steer fluorination.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Validate results with kinetic isotope effect (KIE) studies .

Q. How can researchers integrate computational chemistry to predict the photophysical properties of 2-Fluorophenazine?

- Methodological Answer :

- TD-DFT Modeling : Simulate UV-Vis spectra (CAM-B3LYP/6-311+G(d,p)) and compare with experimental λ.

- Solvent Corrections : Apply COSMO-RS to account for solvent polarity shifts.

- Nonlinear Optical Properties : Calculate hyperpolarizability (β) using finite-field methods.

- Publish computational parameters (basis sets, convergence criteria) for reproducibility .

Q. What methodologies best address stability challenges in 2-Fluorophenazine under ambient storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via LC-MS.

- Radical Scavengers : Add antioxidants (e.g., BHT) to inhibit autoxidation.

- Packaging Solutions : Compare argon-vs.-vacuum sealing for long-term storage.

- Report degradation products and pathways (e.g., defluorination) .

Q. How should researchers critically evaluate the environmental impact of 2-Fluorophenazine synthesis routes?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Quantify E-factor (kg waste/kg product) and energy consumption for each step.

- Green Chemistry Metrics : Compare atom economy and process mass intensity (PMI) across routes.

- Solvent Selection Guide : Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) over halogenated ones .

Methodological Guidance for Data Reporting

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) by separating essential data (≤5 compounds in main text) from supplementary materials .

- Error Analysis : Quantify uncertainties (e.g., ±SEM) and discuss instrumental limitations (e.g., NMR sensitivity) .

- Literature Reviews : Use scoping studies to map gaps and avoid redundancy; cite primary sources, not reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.